molecular formula C14H19N3OS B2915638 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide CAS No. 1258746-26-7

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide

货号 B2915638
CAS 编号: 1258746-26-7
分子量: 277.39
InChI 键: IOOCRAAMQSOYHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

作用机制

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). BTK inhibition also leads to the downregulation of anti-apoptotic proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to have potent anti-tumor activity in preclinical models of CLL, MCL, and DLBCL. In addition to its anti-tumor effects, 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has also been shown to reduce inflammation in preclinical models of RA and SLE. 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

One of the main advantages of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in clinical trials.

未来方向

There are several potential future directions for the development of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide as a therapeutic agent. One direction is the evaluation of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide in clinical trials for the treatment of CLL, MCL, and DLBCL. Another direction is the evaluation of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide is another potential future direction.

合成方法

The synthesis of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 2-bromo-3-methylthiophene, which undergoes a series of reactions to yield the final product. The synthesis method has been described in detail in a published patent (US20150210688A1) and several research articles.

科学研究应用

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been shown to have therapeutic potential in various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
In addition to cancer, 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In preclinical models, 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to inhibit B-cell activation and reduce inflammation.

属性

IUPAC Name

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-13(2,3)12-16-8-10(19-12)11(18)17(4)14(9-15)6-5-7-14/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCRAAMQSOYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。